

Application Notes and Protocols: Triethanolamine Borate as a Catalyst in Organic Synthesis

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Compound of Interest

Compound Name: Triethanolamine borate

Cat. No.: B089525

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Abstract

Triethanolamine borate (TEAB), a water-soluble and environmentally benign organoboron compound, has emerged as a versatile and efficient catalyst in organic synthesis. This document provides detailed application notes and experimental protocols for the use of TEAB as a catalyst, with a primary focus on its well-documented role in the cycloaddition of carbon dioxide (CO₂) with epoxides to generate valuable cyclic carbonates. Additionally, protocols for the synthesis of the **triethanolamine borate** catalyst are provided.

Introduction to Triethanolamine Borate as a Catalyst

Triethanolamine borate is a commercially available, inexpensive, and non-toxic compound that can be readily prepared from boric acid and triethanolamine.^{[1][2]} Its unique structure, featuring a dative bond between the nitrogen and boron atoms, imparts Lewis acidic and basic properties within the same molecule, making it an effective bifunctional catalyst.^[1] TEAB is noted for its high thermal stability and water solubility, which facilitates its removal from reaction mixtures, aligning with the principles of green chemistry.^[1] While its catalytic activity has been reported in various contexts, including esterification and condensation reactions, its most thoroughly documented application is in the synthesis of cyclic carbonates from epoxides and CO₂.^{[1][2][3]}

Synthesis of Triethanolamine Borate Catalyst

The preparation of **triethanolamine borate** is a straightforward condensation reaction between triethanolamine and boric acid. Several methods have been reported, and two common protocols are detailed below.

Protocol 2.1: Synthesis in Toluene

This method utilizes toluene as an azeotropic agent to remove water and drive the reaction to completion.

Materials:

- Boric acid
- Triethanolamine
- Toluene
- Acetonitrile (for recrystallization)
- Round-bottom flask equipped with a Dean-Stark apparatus and condenser
- Heating mantle
- Rotary evaporator
- Filtration apparatus

Procedure:

- To a round-bottom flask, add equimolar amounts of boric acid and triethanolamine.
- Add toluene to the flask to suspend the reactants.
- Set up the flask with a Dean-Stark apparatus and a condenser.
- Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the toluene using a rotary evaporator.
- The crude product can be purified by recrystallization from hot acetonitrile.
- Filter the recrystallized solid, wash with cold acetonitrile, and dry under vacuum to yield pure **triethanolamine borate** as a white, crystalline solid.^[1]

Protocol 2.2: Synthesis in Water

This method offers a greener alternative by using water as the solvent.

Materials:

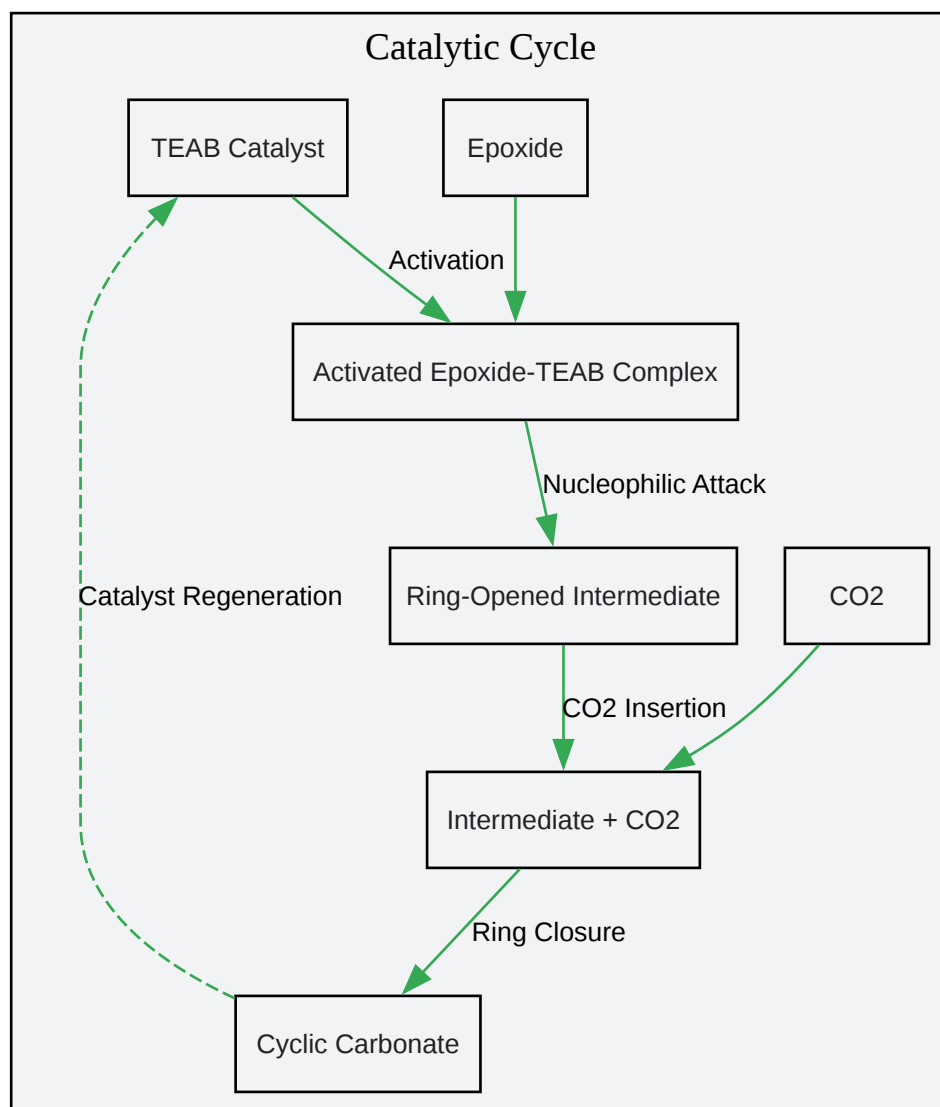
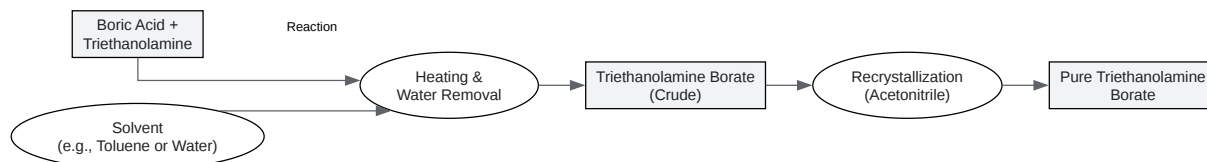
- Boric acid (50 mmol)
- Triethanolamine (50 mmol)
- Water (3 mL)
- 25 mL round-bottom flask
- Short path distillation apparatus
- Heating mantle
- Acetonitrile (for recrystallization)

Procedure:

- In a 25 mL round-bottom flask, combine boric acid (50 mmol) and triethanolamine (50 mmol).
- Add 3 mL of water to aid in dissolving the reactants.
- Equip the flask with a short path distillation apparatus.
- Heat the mixture to 120 °C and continue heating until no more water is collected in the receiving flask.

- After cooling, the resulting solid is recrystallized from acetonitrile to yield the purified product.
[4]

Diagram 1: Synthesis of **Triethanolamine Borate**



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